molecular formula C8H5FN2O2 B3026581 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1020034-56-3

8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B3026581
CAS No.: 1020034-56-3
M. Wt: 180.14
InChI Key: QRVQMNMTBXGPQA-UHFFFAOYSA-N
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Description

8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system notable for its presence in bioactive molecules with anticancer, antiviral, and central nervous system (CNS)-modulating properties . The fluorine atom at position 8 enhances electronic and steric properties, influencing solubility, metabolic stability, and receptor binding. This compound is synthesized via condensation of 2-aminopyridine derivatives with bromopyruvic acid, often using catalytic p-toluenesulphonic acid (PTSA) in dimethylformamide (DMF) under continuous flow conditions (125°C, 4.0 bar), achieving yields of 72–85% .

Properties

IUPAC Name

8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVQMNMTBXGPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717184
Record name 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020034-56-3
Record name 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Schiemann reaction, which involves the diazotization of an amino group followed by fluorination using tetrafluoroborate salts . The reaction conditions usually include mild temperatures and the use of solvents such as acetonitrile.

Industrial Production Methods

Industrial production of 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The 8-fluoro substituent participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the fluorine atom, which activates the ring toward nucleophilic attack.

Key Reagents and Conditions

ReagentConditionsProductYieldSource
Sodium methoxideReflux in DMF, 12 h8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid72%
Ammonia (NH₃)Ethanol, 80°C, 6 h8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid65%
ThiophenolKOH, DMF, 25°C, 3 h8-Phenylthioimidazo[1,2-a]pyridine-2-carboxylic acid58%

Mechanistic Insight :
The fluorine atom at position 8 directs nucleophiles to the adjacent positions (C7 or C9) via resonance stabilization of the Meisenheimer intermediate. This regioselectivity is confirmed by DFT studies .

Coupling Reactions

The imidazo-pyridine core facilitates transition-metal-catalyzed cross-coupling reactions, particularly at the C3 position.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O3-Phenyl-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid85%
4-Pyridylboronic acidPdCl₂(dppf), DMF, 100°C3-(Pyridin-4-yl)-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid78%

Optimized Conditions :

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80–100°C

  • Base: K₂CO₃ or Cs₂CO₃

Carboxylic Acid Derivative Formation

The 2-carboxylic acid group undergoes typical acid-derived transformations:

Esterification

AlcoholReagentProductYieldSource
EthanolH₂SO₄, refluxEthyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate90%
Benzyl alcoholDCC, DMAP, CH₂Cl₂Benzyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate82%

Amidation

AmineCoupling ReagentProductYieldSource
AnilineEDCI, HOBt, DMFN-Phenyl-8-fluoroimidazo[1,2-a]pyridine-2-carboxamide75%
MorpholineCDI, THF8-Fluoro-N-morpholinoimidazo[1,2-a]pyridine-2-carboxamide88%

Oxidation

The carboxylic acid group resists further oxidation, but the imidazo-pyridine ring can form N-oxides under strong oxidizing conditions:

  • Reagent : mCPBA (3 equiv), CH₂Cl₂, 0°C → RT

  • Product : 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 1-oxide

  • Yield : 68%

Reduction

Selective reduction of the carboxylic acid to an alcohol is achievable:

  • Reagent : LiAlH₄, THF, 0°C → reflux

  • Product : 2-(Hydroxymethyl)-8-fluoroimidazo[1,2-a]pyridine

  • Yield : 63%

Comparative Reactivity Analysis

Reaction Type8-Fluoro Derivative6-Fluoro Analogue8-Chloro Analogue
NAS at C8High (F⁻ as leaving group)Moderate (F less activating than Cl)Very high (Cl⁻ superior leaving group)
Suzuki Coupling (C3)85–90% yield70–75% yield78–82% yield
Esterification Efficiency90%82%88%

Mechanistic Studies

  • DBU-Catalyzed Cyclization : In synthetic routes, DBU facilitates dehydrohalogenation and intramolecular cyclization via a pyridinium salt intermediate (Figure 1) .

  • Halogen Bonding : The 8-fluoro substituent enhances electrophilicity at C3, critical for cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is primarily recognized for its potential in drug development. Its applications include:

  • Antimicrobial Activity : Research indicates that imidazo[1,2-a]pyridine analogues exhibit activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The unique structural features of 8-fluoro derivatives enhance their interaction with bacterial targets.
  • Anti-cancer Properties : The compound has shown promise in developing anti-cancer agents. Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including enzyme inhibition .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound derivatives may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Biological Research

The compound is utilized in biological studies for:

  • Enzyme Inhibition Studies : Its ability to interact with biological macromolecules allows researchers to study enzyme inhibition mechanisms. This is crucial in understanding metabolic pathways and developing inhibitors for therapeutic use .
  • Receptor Binding Studies : The compound's structural features enable it to bind effectively to various receptors, facilitating research into receptor-ligand interactions and their implications in drug design .

Material Science

In addition to its medicinal applications, this compound is explored in material science:

  • Synthesis of Novel Materials : The compound serves as a building block for synthesizing complex heterocyclic compounds with specific electronic and optical properties. This opens avenues for developing advanced materials used in electronics and photonics .

Case Studies

Several studies highlight the applications of this compound:

  • Study on Antitubercular Activity : A study demonstrated that derivatives of this compound exhibited significant antitubercular activity against MDR-TB strains with IC50 values indicating potent inhibition .
  • Research on Anti-cancer Effects : Another investigation reported that certain derivatives displayed cytotoxicity against human lung fibroblasts and primary mouse macrophages, suggesting potential therapeutic benefits in oncology .

Mechanism of Action

The mechanism of action of 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways and the exertion of its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Derivatives of Imidazo[1,2-a]pyridine-2-carboxylic Acid

Compound Name Substituents Synthesis Method Yield (%) Key Applications References
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 8-F Continuous flow (DMF, PTSA) 72–85 GABAA receptor modulation
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid 8-Br, 6-Cl In-flask saponification 85 Antimicrobial agents
8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester 8-CN (ester form) Ethyl bromopyruvate condensation 74.4 Intermediate for hydrazide derivatives
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid 8-OH Cyclization with bromopyruvic acid 72 Amide coupling for drug candidates
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 7-CH3 Traditional reflux in ethanol N/A Structural studies

Synthetic Efficiency: Continuous flow methods (e.g., for 8-fluoro and 8-bromo derivatives) reduce reaction times (10 minutes vs. hours) and improve yields compared to in-flask protocols . However, ester derivatives (e.g., ethyl 8-cyano) require additional saponification steps .

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Physicochemical Profiles

Compound Name LogP Solubility (µg/mL) Key Biological Activities Target/Mechanism References
This compound 1.2 12.5 (pH 7.4) GABAA potentiation Allosteric modulation of GABAA receptors
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid 2.8 3.4 (pH 7.4) Antimicrobial (MIC: 3.9 µg/mL) Disruption of bacterial cell membranes
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides 3.1–3.5 <5 (pH 7.4) Antimicrobial, antifungal Inhibition of E. fecalis, S. epidermis
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid 0.9 45.0 (pH 7.4) Anticancer (in vitro cytotoxicity) Cell cycle arrest (G2/M phase)

Key Observations :

  • Fluorine Substitution : The 8-fluoro derivative exhibits lower logP (1.2) and higher solubility than bromo/chloro analogs, enhancing CNS bioavailability .
  • Halogen Effects : Bromo and chloro substituents increase lipophilicity, favoring antimicrobial activity but reducing solubility .
  • Hydroxy and Methyl Groups : The 8-hydroxy derivative’s polarity improves solubility, enabling amide coupling for targeted therapies , while methyl groups (e.g., 7-methyl) are often used for structural diversification .

Biological Activity

8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is an organic compound noted for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine ring and a carboxylic acid group at the 2-position, exhibits properties that make it a potential candidate for drug development.

The molecular formula for this compound is C₈H₅FN₂O₂, with a molecular weight of approximately 180.138 g/mol. Its unique structural features contribute to its biological activity, enabling it to act as a bioisostere in drug design, particularly in modulating receptors involved in neurological functions.

Research indicates that this compound acts as an allosteric modulator of the GABA_A receptor, which plays a crucial role in neurotransmission. This modulation has implications for treating anxiety disorders and other neurological conditions. The compound's ability to mimic other biologically active molecules enhances its therapeutic potential.

Interaction with Biological Targets

The compound has been shown to interact with various biological targets. Notably:

  • GABA_A Receptor Modulation : It enhances the activity of GABA_A receptors, which are critical in regulating neuronal excitability and are targets for anxiolytic drugs.
  • Enzyme Inhibition : The compound has been used to study enzyme inhibition mechanisms, particularly in cancer research where it can disrupt cellular processes.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance:

  • Inhibition assays demonstrated that this compound can significantly reduce cell viability in human cervical carcinoma HeLa cells.
  • The half-maximal inhibitory concentration (IC50) values were determined through exposure to varying concentrations, revealing substantial cytotoxicity at certain dosages.

Comparative Analysis with Related Compounds

To understand its unique properties, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences:

Compound NameStructure FeaturesUnique Aspects
Imidazo[1,2-a]pyridineLacks fluorine; basic structure similarNo fluorine substitution affects biological activity
6-Bromoimidazo[1,2-a]pyridineBromine instead of fluorineDifferent halogen affects receptor interaction
8-Methylimidazo[1,2-a]pyridineMethyl group at the 8-positionAlters lipophilicity and possibly pharmacokinetics
6-Chloroimidazo[1,2-a]pyridineChlorine substitutionDifferent halogen impacts electronic properties

The presence of the fluorine atom enhances lipophilicity, improving the compound's ability to cross biological membranes compared to its analogs.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of imidazo[1,2-a]pyridine compounds to evaluate their biological activities:

  • Study on RGGT Inhibition : A study synthesized various derivatives and evaluated their effectiveness as inhibitors of protein geranylgeranylation. The results indicated that modifications at specific positions significantly impacted cytotoxicity and enzyme inhibition.
  • GABA Receptor Modulation : Research has shown that compounds structurally related to this compound can effectively modulate GABA_A receptors, indicating potential therapeutic applications in treating anxiety and other neurological disorders.

Q & A

Basic Research Questions

Q. What are the efficient synthetic routes for 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid?

  • Methodology : A multi-step synthesis involves condensation of 2-aminonicotinic acid with chloroacetaldehyde in ethanol, followed by fluorination at the 8-position. Subsequent acid-amine coupling with substituted amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) as a base achieves yields >90% . Alternative routes include halogenation (e.g., bromination) at specific positions using N-bromosuccinimide (NBS) or direct fluorination with Selectfluor reagents .

Q. How is this compound characterized post-synthesis?

  • Analytical Techniques :

  • FT-IR : Confirms carboxylic acid (-COOH) and imidazo[1,2-a]pyridine ring vibrations (C=N stretch ~1600 cm⁻¹).
  • ¹H/¹³C NMR : Identifies fluorine-induced deshielding at the 8-position (δ ~8.5 ppm for aromatic protons) and carboxy proton (δ ~13 ppm) .
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ align with theoretical m/z values (e.g., 235.04 for C₉H₆FN₂O₂) .

Q. What are the primary pharmacological targets of this compound?

  • Bioactivity : The imidazo[1,2-a]pyridine scaffold interacts with cyclin-dependent kinases (CDKs), GABA receptors, and antimicrobial targets. Fluorination enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes . Preliminary studies show antiviral and anticonvulsant activity, though specific IC₅₀ values require further validation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

  • Strategy :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position to modulate electronic effects on the carboxylic acid moiety.
  • Bioisosteric Replacement : Replace fluorine with chlorine or methyl groups to assess steric vs. electronic contributions to target binding .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding sites) .

Q. What computational methods are employed to predict the compound’s reactivity and bioactivity?

  • Tools :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate binding stability with CDK2 or GABA receptors over 100 ns trajectories .
  • ADMET Prediction : Use QikProp or SwissADME to estimate logP (~2.1), PSA (~65 Ų), and BBB permeability .

Q. How to resolve contradictions in substituent effects on bioactivity?

  • Case Study : Fluorine at the 8-position enhances GABA receptor binding in some studies but reduces solubility in others.

  • Experimental Validation : Compare logD (pH 7.4) and aqueous solubility via shake-flask assays.
  • Structural Analysis : Co-crystallize derivatives with targets to identify steric clashes or altered hydrogen-bond networks .

Q. What strategies enable late-stage functionalization of the imidazo[1,2-a]pyridine core?

  • Approaches :

  • Cross-Coupling : Suzuki-Miyaura reactions at brominated positions (e.g., 6-Bromo derivatives) with aryl boronic acids .
  • Microwave-Assisted Synthesis : Accelerate heterocyclization steps (e.g., forming imidazo[1,2-a]pyrimidines) with reduced reaction times (<1 hour) .
  • Solid-Phase Synthesis : Immobilize intermediates on Wang resin for parallel synthesis of carboxamide libraries .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
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8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

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